molecular formula C12H14FNO2 B12109192 (4-Fluorophenyl)(pyrrolidin-1-yl)acetic acid CAS No. 868151-13-7

(4-Fluorophenyl)(pyrrolidin-1-yl)acetic acid

Katalognummer: B12109192
CAS-Nummer: 868151-13-7
Molekulargewicht: 223.24 g/mol
InChI-Schlüssel: WLJMDSMSZOEVNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Fluorophenyl)(pyrrolidin-1-yl)acetic acid is a compound that features a fluorinated phenyl ring and a pyrrolidine ring connected via an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorophenyl)(pyrrolidin-1-yl)acetic acid typically involves the reaction of 4-fluorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The intermediate product is then subjected to further reactions to introduce the acetic acid moiety. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: (4-Fluorophenyl)(pyrrolidin-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

(4-Fluorophenyl)(pyrrolidin-1-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (4-Fluorophenyl)(pyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and pain modulation .

Vergleich Mit ähnlichen Verbindungen

    (4-Fluorophenyl)(pyrrolidin-1-yl)methanol: Similar structure but with a methanol group instead of acetic acid.

    (4-Fluorophenyl)(pyrrolidin-1-yl)propionic acid: Similar structure but with a propionic acid moiety.

    (4-Fluorophenyl)(pyrrolidin-1-yl)butyric acid: Similar structure but with a butyric acid moiety.

Uniqueness: (4-Fluorophenyl)(pyrrolidin-1-yl)acetic acid is unique due to its specific combination of a fluorinated phenyl ring and a pyrrolidine ring with an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Eigenschaften

CAS-Nummer

868151-13-7

Molekularformel

C12H14FNO2

Molekulargewicht

223.24 g/mol

IUPAC-Name

2-(4-fluorophenyl)-2-pyrrolidin-1-ylacetic acid

InChI

InChI=1S/C12H14FNO2/c13-10-5-3-9(4-6-10)11(12(15)16)14-7-1-2-8-14/h3-6,11H,1-2,7-8H2,(H,15,16)

InChI-Schlüssel

WLJMDSMSZOEVNJ-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)C(C2=CC=C(C=C2)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.